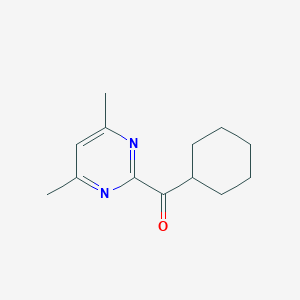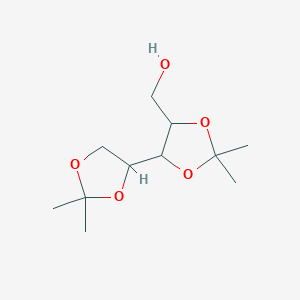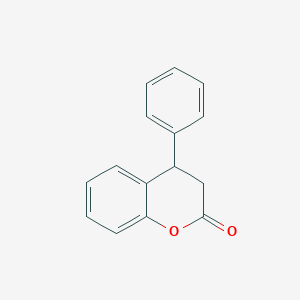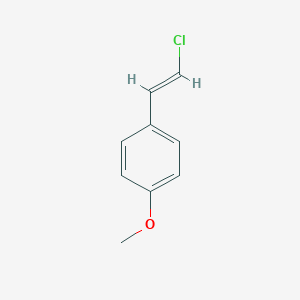
Podocarpa-8,11,13-trien-12-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podocarpa-8,11,13-trien-12-OL is a natural compound found in the bark of Podocarpus nagi, a coniferous tree species native to East Asia. This compound has gained significant attention in recent years due to its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of Podocarpa-8,11,13-trien-12-OL is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Effets Biochimiques Et Physiologiques
Podocarpa-8,11,13-trien-12-OL has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus. In addition, Podocarpa-8,11,13-trien-12-OL has been shown to reduce inflammation and oxidative stress, promote the proliferation and migration of cells involved in wound healing, and protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Podocarpa-8,11,13-trien-12-OL in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis method and limited availability can be a limitation for researchers.
Orientations Futures
There are several future directions for the study of Podocarpa-8,11,13-trien-12-OL. One area of research is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. Additionally, the elucidation of the compound's mechanism of action and its interaction with various signaling pathways could lead to the development of more targeted therapies.
In conclusion, Podocarpa-8,11,13-trien-12-OL is a natural compound with potential therapeutic properties. Its complex synthesis method and limited availability can be a limitation for researchers, but its natural origin makes it a potentially safer alternative to synthetic compounds. Future research on the compound's therapeutic applications, mechanism of action, and interaction with signaling pathways could lead to the development of more targeted therapies.
Méthodes De Synthèse
The synthesis of Podocarpa-8,11,13-trien-12-OL is a complex process that involves the extraction of the compound from the bark of Podocarpus nagi. The bark is first dried and then extracted with a solvent, such as ethanol or methanol. The extract is then purified using various chromatographic techniques, such as column chromatography, preparative TLC, or HPLC. The final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
Podocarpa-8,11,13-trien-12-OL has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have neuroprotective properties and to promote wound healing.
Propriétés
Numéro CAS |
15340-76-8 |
|---|---|
Nom du produit |
Podocarpa-8,11,13-trien-12-OL |
Formule moléculaire |
C4H8NNaO2 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C17H24O/c1-16(2)9-4-10-17(3)14-11-13(18)7-5-12(14)6-8-15(16)17/h5,7,11,15,18H,4,6,8-10H2,1-3H3 |
Clé InChI |
DVRNZIIXOYTWET-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)

